5-Bromo-4-methyl-2-phenyl-1,3-thiazole
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Overview
Description
5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives, including 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, is the Hantzsch thiazole synthesis. This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions . For this compound, the starting materials would typically include 4-bromo-2-methylacetophenone and thiourea. The reaction is carried out in ethanol with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
5-Bromo-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit bacterial enzymes or disrupt fungal cell membranes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4-methyl-2-phenyl-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position can enhance its ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKJKJMPCGEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383714 |
Source
|
Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28771-82-6 |
Source
|
Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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